molecular formula C9H18 B166812 trans-3-Nonene CAS No. 20063-92-7

trans-3-Nonene

Cat. No. B166812
CAS RN: 20063-92-7
M. Wt: 126.24 g/mol
InChI Key: YCBSHDKATAPNIA-FNORWQNLSA-N
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Description

Trans-3-Nonene is a chemical compound with the molecular formula C9H18 . It has a molecular weight of 126.24 . The IUPAC name for this compound is (E)-3-Nonene .


Molecular Structure Analysis

The molecular structure of trans-3-Nonene can be represented as CH3(CH2)4CH=CHC2H5 . This structure indicates that the molecule consists of a chain of nine carbon atoms with a double bond between the third and fourth carbon atoms from the end of the chain .


Physical And Chemical Properties Analysis

Trans-3-Nonene has a refractive index of n20/D 1.419 and a density of 0.734 g/mL at 25 °C . Its boiling point is reported to be 147.55°C .

Scientific Research Applications

1. Metabolism and Toxicity Studies

Trans-4-hydroxy-2-nonenal (HNE), closely related to trans-3-Nonene, has been extensively studied for its role in metabolism and toxicity. HNE is a product of lipid peroxidation and has been implicated in various cellular processes due to its cytotoxic and genotoxic properties. Studies have investigated the metabolism of HNE in various biological systems, highlighting its potential as a marker for oxidative stress and its involvement in various diseases. For instance, Guéraud et al. (1999) explored the involvement of cytochrome P450 4A in the metabolism of HNE using PPARalpha-deficient mice, providing insights into the extended oxidative metabolism of 4-HNE (Guéraud et al., 1999). Similarly, the study by Srivastava et al. (1998) investigated the metabolism of 4-hydroxy-trans-2-nonenal in isolated perfused rat hearts, demonstrating major metabolic transformations of HNE involving glutathione conjugation and oxidation (Srivastava et al., 1998).

2. Analytical Methodologies for Detection

Several studies have developed analytical methods for detecting HNE, which can be extrapolated to trans-3-Nonene. These methods include electrospray mass spectrometry and high-performance liquid chromatography (HPLC), which are used for quantifying HNE at cellular levels or in biological samples. For example, Gioacchini et al. (1999) developed a method using electrospray mass spectrometry for the determination of 4-HNE in human T cell leukemia extracts (Gioacchini et al., 1999).

3. Biological Effects and Signaling Pathways

Research has also focused on the biological effects of HNE and its role in signaling pathways, which could be relevant for trans-3-Nonene as well. HNE has been shown to affect cell function and differentiation, acting as a signaling molecule in various biological events. Dianzani et al. (1999) reviewed literature supporting the concept that HNE may act as a signal molecule modulating events like chemotaxis, signal transduction, and gene expression (Dianzani et al., 1999).

properties

IUPAC Name

(E)-non-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSHDKATAPNIA-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879624
Record name TRANS-3-NONENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Nonene

CAS RN

20063-92-7, 125146-82-9
Record name (3E)-3-Nonene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20063-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nonene, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptene, ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125146829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANS-3-NONENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-non-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.526
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Record name 3-NONENE, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697F6717WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a dry 2 L multi-neck round bottom flask fitted with an air stirrer, nitrogen inlet condenser and an additional funnel, 400 ml of THF, 44 g of NaH, and 21.2 g of dihydroethyl linalool were added and heated to 35-40° C. 170 g of dihydrolinalool g was then added to the reaction mixture dropwise over 2 hours. The mixture was aged for 8 hours. 9 g of HMPA (available from Aldrich Chemical Company) was added and the mixture was stirred. 144 g of CH3I was added dropwise to the reaction mixture, further aged for two hours and then sampled hourly until maximum conversion was reached. The mixture was cooled and 800 ml of 5% HCl solution was added, allowed to settle, and the organic layer was separated. The aqueous layer was extracted with 3×100 ml of toluene and then dried over MgSO4 to provide 3-nonene, 7-methoxy-3,7-dimethyl-.
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
144 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
solvent
Reaction Step Four
Name
Quantity
44 g
Type
reactant
Reaction Step Five
[Compound]
Name
dihydroethyl linalool
Quantity
21.2 g
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
RI Kureshy, NH Khan, SHR Abdi, AK Bhatt… - Journal of Molecular …, 1997 - Elsevier
… the aerobic enantioselective epoxidation of styrene, trans 3-nonene and trans 4-octene using … The catalyst 1 gave very good conversion with trans 3-nonene while catalyst 2 favors the …
Number of citations: 57 www.sciencedirect.com
RI Kureshy, NH Khan, SHR Abdi, P Iyer… - Journal of Molecular …, 1997 - Elsevier
… were obtained for the catalyst 4 with the substrates trans-3-nonene and cis-stilbene. … and trans-3-nonene Table 1. Evaluation of the optical yield for the resulting epoxide separated by a …
Number of citations: 49 www.sciencedirect.com
KP Ho, WL Wong, KM Lam, CP Lai… - … A European Journal, 2008 - Wiley Online Library
… /trans-3-nonene intermolecular competition reaction was carried out under similar conditions. trans-3-Nonene was … when over 95 % of trans-3-nonene was consumed by background …
L Soják, A Bucinska - Journal of Chromatography A, 1970 - Elsevier
A gas chromatographic method for the analysis of dehydrogenation products of C 6 C 10 alkanes has been developed. The optimum working temperatures for the separation on a 200 …
Number of citations: 48 www.sciencedirect.com
A Garcia-Raso, F Saura-Calixto, MA Raso - Journal of Chromatography A, 1984 - Elsevier
Molecular orbital calculations were used to study the gas chromatographic retention of n-alkenes (1-ene, cis- and trans-20, 3-, 4-, 5- and 6-enes). Using the retention index (I), where I = I …
Number of citations: 21 www.sciencedirect.com
S Rang, K Kuningas, A Orav, O Eisen - Chromatographia, 1977 - Springer
The retention indices (I) and their structural increments (σl/C, H, Δl) of C 6 −C 14 n-alkenes on polyphenyl ether (PFE) and C 12 −C 14 n-alkenes on polyethylene glycol 4000 (PEG) at …
Number of citations: 22 link.springer.com
XF Yang, JT Mague, CJ Li - The Journal of Organic Chemistry, 2001 - ACS Publications
… Indium trichloride (265 mg, 1.2 mmol) was added to a mixture of benzaldehyde (212 mg, 2.0 mmol) and trans-3-nonene-1-thiol (158 mg, 1.0 mmol) in 15 mL of methylene chloride which …
Number of citations: 155 pubs.acs.org
ES Souza, CA Kuhnen, BS Junkes… - … of Chemometrics: A …, 2008 - Wiley Online Library
A new semi‐empirical electrotopological index, I SET , for quantitative structure–retention relationships (QSRR) models was developed based on the refinement of the previously …
WM Coleman, BM Gordon - Applied spectroscopy, 1989 - opg.optica.org
Matrix isolation Fourier transform infrared (MI/FT-IR) spectra have been collected on a series of internal alkenes, a series of hydroxy-substituted ketones, and a series of hydroxy-…
Number of citations: 11 opg.optica.org
PA Couperus, ADH Clague… - Organic Magnetic …, 1976 - Wiley Online Library
An extensive carbon‐13 nuclear magnetic resonance study of selected model olefins dissolved in deuteriochloroform has been carried out under standardized conditions. Assignments …
Number of citations: 209 onlinelibrary.wiley.com

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